Product packaging for CGX1321(Cat. No.:)

CGX1321

Cat. No.: B1574596
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CGX1321 is a novel, potent, and selective small-molecule inhibitor of Porcupine (PORCN), an endoplasmic reticulum-resident acyltransferase . By inhibiting PORCN, this compound prevents the palmitoylation and subsequent secretion of all Wnt ligands, effectively blocking the activation of both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways . This mechanism provides a powerful tool for researchers investigating Wnt-driven biological processes. In oncology research, this compound has demonstrated significant anti-tumor efficacy in preclinical models. It can induce tumor regression in patient-derived xenograft (PDX) models, particularly in tumors with R-spondin (RSPO) fusions or RNF43 mutations, which are indicative of "Wnt-addiction" . The compound has progressed into clinical trials for advanced gastrointestinal (GI) cancers, where it has shown promising disease control rates as a monotherapy and in combination with immunotherapy . Furthermore, this compound has emerged as a valuable compound for cardiovascular research. Studies show it exerts robust anti-hypertrophic and anti-fibrotic effects in mouse models of heart disease . This compound administration improved cardiac function, reduced infarct size and fibrosis, and attenuated the development of heart failure with preserved ejection fraction (HFpEF) by inhibiting the aberrant activation of Wnt pathways in the heart . Key research applications for this compound include: - Cancer Research: Targeting Wnt-dependent cancers, studying cancer stem cells (CSCs), and exploring combination therapies with immune checkpoint inhibitors . - Cardiovascular Research: Investigating pathways in cardiac hypertrophy, fibrosis, and heart failure, and exploring regenerative mechanisms . - Basic Science: Deciphering the role of Wnt signaling in development, tissue homeostasis, and disease pathogenesis. This compound is supplied as a solid powder with high purity (>98%) and is soluble in DMSO . It is critical to note that this product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans .

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGX1321;  CGX-1321;  CGX 1321; 

Origin of Product

United States

Ii. Molecular and Cellular Mechanisms of Action of Cgx1321

Downstream Molecular Consequences of PORCN Inhibition by CGX1321

Attenuation of Canonical Wnt/β-Catenin Pathway Activation

Modulation of TCF/LEF-Dependent Gene Expression

The canonical Wnt pathway is characterized by the stabilization and nuclear translocation of β-catenin upon Wnt ligand binding mdpi.comspandidos-publications.commdpi.comviamedica.plnih.gov. Once in the nucleus, β-catenin forms a complex with TCF/LEF (T-cell factor/lymphoid enhancer-binding factor) family transcription factors, which then drives the transcription of numerous Wnt target genes involved in cell cycle regulation, proliferation, and other cellular processes mdpi.comspandidos-publications.commdpi.comviamedica.plnih.govembopress.org.

This compound's inhibitory action on PORCN leads to a significant modulation of TCF/LEF-dependent gene expression by preventing the nuclear accumulation of β-catenin nih.govresearchgate.netnih.gov. Research findings illustrate this effect:

Study ModelObserved Effect of this compoundCanonical Wnt Pathway BiomarkersReference
Cardiac Hypertrophy (TAC mice)Inhibited nuclear translocation of β-cateninReduced Frizzled-2, cyclin-D1, and c-myc expression nih.gov
Heart Failure with Preserved Ejection Fraction (HFpEF mice)Suppressed activation of canonical Wnt pathwaysDecreased expression of hypertrophy markers: ANP, BNP, β-MHC nih.gov

These findings demonstrate that this compound effectively shuts down the canonical Wnt signaling cascade, thereby impacting the transcriptional activity regulated by the β-catenin/TCF/LEF complex nih.govresearchgate.netnih.gov.

Inhibition of Non-Canonical Wnt Signaling Pathways (e.g., Wnt/Ca²⁺, Wnt/JNK)

Beyond the canonical pathway, this compound also inhibits non-canonical Wnt signaling, which includes pathways such as Wnt/Ca²⁺ and Wnt/JNK mdpi.comnih.govresearchgate.netnih.govviamedica.pl. The ability of PORCN inhibitors to suppress the secretion of all Wnt ligands contributes to their inhibitory effect on both canonical and non-canonical pathways mdpi.comnih.govresearchgate.netnih.gov.

Experimental evidence supports this compound's role in inhibiting non-canonical Wnt signaling:

Study ModelObserved Effect of this compoundNon-Canonical Wnt Pathway BiomarkersReference
Cardiac Hypertrophy (TAC mice)Inhibited nuclear translocation of nuclear factor of activated T-cells (NFATc3)Reduced phosphorylated c-Jun expression nih.gov
Heart Failure with Preserved Ejection Fraction (HFpEF mice)Repressed non-canonical Wnt pathwaysReduced phosphorylation of c-Jun and nuclear translocation of NFATc3 researchgate.netnih.gov

These results indicate that this compound's mechanism of action extends to the inhibition of non-canonical Wnt pathways, as evidenced by its impact on key downstream effectors like c-Jun and NFATc3 nih.govresearchgate.netnih.gov.

Selectivity Profile and Enzyme Specificity of this compound

This compound is characterized as a highly potent and selective inhibitor of the O-acyltransferase PORCN onclive.comresearchgate.net. Its primary mode of action is to specifically target PORCN, which is essential for the palmitoylation and secretion of Wnt ligands . This specificity is crucial for its therapeutic potential.

Comparative Analysis with Related Acyltransferases

PORCN is a member of the membrane-bound O-acyltransferase (MBOAT) family mdpi.comresearchgate.netnih.gov. Several other PORCN inhibitors, such as WNT974 (LGK974), ETC-153 (ETC-1922159), and RXC004, have also been developed and share a common mechanism of action by binding to the PORCN catalytic site mdpi.comresearchgate.netescholarship.orgspandidos-publications.comresearchgate.net. This compound, along with these compounds, exhibits similar pharmacokinetics and pharmacodynamics, demonstrating exquisite potency and specificity in inhibiting Wnt ligand secretion and signaling escholarship.org. While the search results highlight this compound's high selectivity for PORCN, specific comparative data against other related acyltransferases (e.g., hedgehog acyltransferase) were not detailed in the provided sources.

Evaluation of Off-Target Effects in Research Models

The Wnt signaling pathway plays vital roles in normal tissue homeostasis, including stem cell maintenance and tissue regeneration nih.govnih.gov. Therefore, systemic inhibition of this pathway can lead to potential off-target effects in non-cancerous tissues nih.govnih.gov.

Research models have provided insights into the potential off-target effects and strategies to mitigate them:

Research ModelObservation Regarding Off-Target EffectsMitigation/ImplicationReference
Oral administration in miceDrops in mouse bodyweight observed in some studiesPotentially due to canonical Wnt blocking in non-cancerous cells, such as in the intestine nih.gov
Patient-Derived Xenograft (PDX) modelsLiposome-encapsulated this compound improved therapeutic outcomes compared to oral formulationsEnhanced drug delivery to tumor tissues and reduced systemic toxicity by limiting drug exposure to normal tissues nih.gov
HFpEF mouse modelsThis compound treatment alleviated cardiac hypertrophy and fibrosisSuggests a direct cardiac mechanism, indicating a favorable selectivity profile in the context of cardiac applications researchgate.netnih.gov
LGR5+ Cancer Stem Cells (CSCs) in PDX modelsLiposomal this compound induced apoptosis in LGR5+ CSCsDemonstrates targeted efficacy within tumor tissues nih.gov

The development of liposome-encapsulated this compound aims to enhance its aqueous dispersibility, improve drug delivery specifically to tumor tissues, and consequently reduce systemic toxicity by minimizing drug exposure to healthy cells nih.gov. Studies have shown that liposomal formulations maintain stability with minimal drug release during circulation, ensuring targeted delivery and superior efficacy in preclinical models, evidenced by greater tumor necrosis and mucinous differentiation in treated tumors nih.gov.

Iii. Preclinical Research and Therapeutic Applications of Cgx1321

Oncology Research Applications

CGX1321's mechanism of action, which involves inhibiting Wnt ligand production, positions it as a promising candidate for treating cancers where Wnt pathway dysregulation plays a significant role in tumorigenesis and progression wikipedia.orgguidetopharmacology.orgguidetopharmacology.org.

Efficacy in Wnt-Driven Cancer Models

Preclinical investigations and early clinical studies have provided insights into this compound's efficacy across several Wnt-driven cancer types.

Preclinical research on PORCN inhibitors, including this compound, has shown notable efficacy in colorectal cancer models, particularly those exhibiting high dependency on Wnt ligands due to RNF43 gene mutations or fusions in the RSPO gene family wikipedia.orgguidetopharmacology.org.

In a single-agent expansion cohort of a phase 1 study, 17 patients with advanced gastrointestinal (GI) tumors, including CRC, carrying RSPO or RNF43 alterations were enrolled. Among these patients, 12 out of 17 (71%) with confirmed tumor genetic alterations in RSPO or RNF43 achieved stable disease (SD), with a median time to progression (TTP) of 112 days (ranging from 56 to 392 days) wikipedia.orgunige.ch.

Further analysis of efficacy signals in patients with GI tumors (including CRC) revealed a disease control rate (DCR) of 77% in the monotherapy arm for patients whose tumors displayed an RSPO fusion. Conversely, in tumors lacking these specific alterations, the DCR was 0% guidetopharmacology.orgwikipedia.orgnih.gov. When this compound was administered in combination with pembrolizumab (B1139204), a DCR of 83% was observed for patients with microsatellite stable (MSS) tumors, and 33% for patients with RSPO fusions guidetopharmacology.orgwikipedia.orgnih.gov. Additionally, studies utilizing this compound liposomes demonstrated inhibition of tumor growth in LoVo colon cancer xenograft models frontiersin.org.

Table 1: Efficacy of this compound Monotherapy in Wnt-Altered Colorectal/Small Bowel Cancer

Patient Cohort (GI Tumors)Number of PatientsOutcomeData PointSource
RSPO or RNF43 Alterations17Stable Disease (SD)12/17 (71%) wikipedia.orgunige.ch
RSPO or RNF43 Alterations17Median Time to Progression112 days (range: 56–392) wikipedia.orgunige.ch
RSPO Fusion (Monotherapy)Not specifiedDisease Control Rate (DCR)77% guidetopharmacology.orgwikipedia.orgnih.gov
No RSPO/RNF43 Alterations (Monotherapy)Not specifiedDisease Control Rate (DCR)0% guidetopharmacology.orgwikipedia.orgnih.gov

Table 2: Efficacy of this compound in Combination with Pembrolizumab in Colorectal/Small Bowel Cancer

Patient Cohort (GI Tumors)OutcomeData PointSource
MSS TumorsDisease Control Rate (DCR)83% guidetopharmacology.orgwikipedia.orgnih.gov
RSPO FusionsDisease Control Rate (DCR)33% guidetopharmacology.orgwikipedia.orgnih.gov

Similar to colorectal cancer, patients with small bowel cancer carrying RSPO or RNF43 alterations were included in the phase 1 studies evaluating this compound wikipedia.orgguidetopharmacology.orgunige.ch. The efficacy signals observed in GI tumors with RSPO fusions, including SBC, mirrored those seen in CRC. The disease control rate (DCR) in the monotherapy arm for GI tumors with RSPO fusions was 77% guidetopharmacology.orgwikipedia.orgnih.gov. In the combination arm with pembrolizumab, a DCR of 83% was observed for patients with MSS tumors, and 33% for those with RSPO fusions, which included both CRC and SBC guidetopharmacology.orgwikipedia.orgnih.gov.

The Wnt/β-catenin signaling pathway is recognized as a significant contributor to HCC tumorigenesis, progression, and resistance to therapy ascopost.comresearchgate.net. This compound, as a PORCN inhibitor, has been investigated in phase I clinical trials for patients with HCC (NCT03507998) wikipedia.orgascopost.comresearchgate.net. Its mechanism of inhibiting Wnt ligand secretion by suppressing post-translational acylation is particularly relevant for HCC cases characterized by aberrant Wnt/β-catenin signaling plos.org. While preclinical studies of PORCN inhibitors have shown efficacy in colorectal cancer, the translation of these findings to HCC in clinical settings is an ongoing area of exploration wikipedia.org.

Preclinical studies have demonstrated that this compound significantly reduced tumor burden and constrained tumor progression in murine ovarian cancer models, specifically the ID8p53-/- and MISIIR-Tag models wikipedia.orgciteab.comwikipedia.orgnih.gov. In the ID8p53-/- model, this compound treatment significantly decreased omental weights (p = 0.008) compared to vehicle/control-treated mice after 31 days of treatment, and no ascites were observed in treated mice compared to controls wikipedia.org. In the MISIIR-Tag model, this compound treatment effectively ablated tumor progression, with no increases in omentum or ovarian weights when compared to control groups wikipedia.org.

Beyond tumor reduction, this compound also demonstrated an ability to increase infiltrating CD8+ T cells within the tumor microenvironment (TME) wikipedia.orgciteab.comwikipedia.orgnih.gov. While combining this compound with other agents like DKN-01 or anti-PD-1 therapy also led to decreased tumor burden and increased CD8+ T cell infiltration, these effects were not observed to be greater than those achieved with this compound monotherapy wikipedia.orgciteab.comwikipedia.orgnih.gov. Furthermore, in ex vivo studies using human ascites from patients with high-grade serous epithelial ovarian cancer, this compound treatment resulted in an increase in M2 polarization cytokines, specifically IL-4 and IL-13.

While Wnt signaling is known to be implicated in breast cancer, and other PORCN inhibitors have demonstrated efficacy in Wnt1-overexpressing breast cancer models, specific detailed preclinical efficacy data for this compound in Wnt1-overexpressing breast cancer models are not extensively detailed in the available scientific literature. Research on other PORCN inhibitors has shown their ability to reduce tumor growth in such models ascopost.com.

Immunomodulatory Effects in the Tumor Microenvironment

The Wnt/β-catenin pathway is frequently implicated in cancer development and progression, and its activation can lead to immune suppression and resistance to immunotherapy researchgate.netascopubs.orgmdpi.commdpi.com. This compound, by inhibiting this pathway, has demonstrated significant immunomodulatory effects within the tumor microenvironment (TME), fostering a more pro-immune landscape.

Preclinical studies have shown that this compound treatment enhances the infiltration of various immune cell populations into the tumor microenvironment. In syngeneic murine ovarian cancer models (e.g., ID8), this compound significantly increased intra-tumoral T cells, particularly CD8+ T cells patsnap.comresearchgate.netnih.govmdpi.comresearchgate.netnih.gov. Flow cytometric analysis of omentum tumors in these models revealed an increase in the percentage of CD8+ T cells in tumors following this compound treatment mdpi.com. Furthermore, diverse leukocyte recruitment was observed, with elevations in B cells and macrophages within the TME researchgate.netnih.govmdpi.com. Sequential therapy involving DKK1 blockade (via DKN-01) and PORCN inhibition (via this compound) also led to increased total B cells, activated B cells, and macrophages in the omenta of treated mice dtic.mil.

Table 1: Influence of this compound on Immune Cell Recruitment in Ovarian Cancer Models

Immune Cell TypeEffect of this compound TreatmentCitation
CD8+ T cellsIncreased infiltration patsnap.comresearchgate.netnih.govmdpi.comresearchgate.netnih.gov
B cellsIncreased recruitment researchgate.netnih.govmdpi.comdtic.mil
MacrophagesIncreased recruitment researchgate.netnih.govmdpi.comdtic.mil
Dendritic cellsIncreased functions mdpi.com

Table 2: Modulation of CXCL10 Production by this compound

ChemoattractantEffect of this compound TreatmentImplication for TMECitation
CXCL10Increased productionEnhanced T cell recruitment patsnap.comresearchgate.netnih.gov

The ability of this compound to modulate the TME suggests its potential to enhance the efficacy of immune checkpoint inhibitors (ICIs). Preclinical studies have investigated this compound, alone and in combination with anti-PD-1 therapy (e.g., pembrolizumab), in various cancer models, including ovarian cancer and gastrointestinal (GI) tumors researchgate.netresearchgate.netnih.govonclive.com. This compound significantly reduced tumor burden and constrained tumor progression in models like ID8p53−/− and MISIIR-Tag ovarian cancer models researchgate.netnih.gov. While combining CGX-1321 with anti-PD-1 therapy also decreased tumor burden and increased CD8+ T cell infiltration, in some ovarian cancer models, the combination did not always result in a greater effect than CGX-1321 monotherapy researchgate.netnih.gov. However, the rationale for combination therapy is strong, as Wnt pathway activation is associated with immune suppression and resistance to immunotherapy researchgate.netascopubs.orgmdpi.commdpi.com.

Clinical trials are further exploring this synergy. A Phase 1 study (NCT02675946) is evaluating this compound as a monotherapy and in combination with pembrolizumab in patients with advanced GI tumors researchgate.netmycancergenome.org. Preliminary efficacy data from this trial indicated that in the combination arm, patients with microsatellite stable (MSS) tumors exhibited a disease control rate (DCR) of 83% onclive.com. This suggests that targeting the Wnt pathway with this compound can overcome immune evasion mechanisms, potentially rendering tumors more susceptible to immunotherapy ascopubs.orgnih.gov.

Table 3: Preclinical and Clinical Outcomes of this compound in Combination with Immune Checkpoint Inhibitors

Model/Patient PopulationTreatment RegimenKey OutcomeCitation
Ovarian Cancer (Preclinical)This compound + Anti-PD-1Reduced tumor burden, increased CD8+ T cell infiltration researchgate.netnih.gov
Advanced GI Tumors (Phase 1)This compound + PembrolizumabDisease Control Rate (DCR) of 83% in MSS tumors onclive.com

Non-Oncology Research Applications

Beyond its significant implications in oncology, this compound has also shown promising results in non-oncology research, particularly in cardiovascular disease models.

This compound has demonstrated therapeutic effects in preclinical models of heart failure with preserved ejection fraction (HFpEF), a condition characterized by diastolic dysfunction, cardiac hypertrophy, and fibrosis researchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.gov. Studies using two established HFpEF mouse models, the unilateral nephrectomy/deoxycorticosterone acetate (B1210297) (UNX/DOCA) model and the high-fat diet/L-NAME ("two-hit") model, showed that this compound treatment significantly alleviated cardiac hypertrophy and fibrosis patsnap.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.gov. This led to improvements in cardiac diastolic function and exercise performance in both models patsnap.comresearchgate.netnih.govresearchgate.netnih.gov.

The therapeutic effects of this compound in HFpEF are attributed to its mechanism as a PORCN inhibitor, which blocks the secretion of WNT ligands and represses both canonical and non-canonical WNT signaling pathways patsnap.comresearchgate.netnih.govresearchgate.net. Evidence includes reduced phosphorylation of c-Jun and inhibited nuclear translocation of β-catenin and NFATc3 patsnap.comresearchgate.netnih.govresearchgate.net. In an in vitro HFpEF model, both porcupine knockdown via siRNA and this compound treatment exerted similar anti-hypertrophy and anti-fibrosis effects nih.govresearchgate.net. Furthermore, this compound improved cardiac function and animal survival in post-transverse aortic constriction (TAC) mice, significantly reducing cardiomyocyte hypertrophy, apoptosis, and fibrosis induced by TAC injury researchgate.net.

Table 4: Effects of this compound on Cardiac Parameters in HFpEF Mouse Models

Cardiac ParameterEffect of this compound TreatmentCitation
Cardiac HypertrophySignificantly alleviated patsnap.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.gov
Cardiac FibrosisSignificantly alleviated patsnap.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.gov
Diastolic FunctionImproved patsnap.comresearchgate.netnih.govresearchgate.netnih.gov
Exercise PerformanceImproved patsnap.comresearchgate.netresearchgate.netnih.gov
Cardiomyocyte ApoptosisReduced researchgate.net

Iv. Advanced Research Methodologies and Experimental Models in Cgx1321 Studies

In Vitro Cellular and Biochemical Assays

In vitro assays are fundamental for dissecting the molecular mechanisms by which CGX1321 modulates Wnt signaling and its downstream effects. These methodologies provide insights into the compound's potency and specificity at the cellular level.

Wnt Signaling Reporter Assays (e.g., TOP-Flash Luciferase)

Wnt signaling reporter assays, such as the TOP-Flash luciferase assay, are widely utilized to quantify the activity of the Wnt/β-catenin pathway. This assay typically involves transfecting cells with a TOP-Flash luciferase reporter plasmid, which contains Tcf-binding sites upstream of a luciferase gene, and a control FOP-Flash plasmid with mutated, non-functional Tcf-binding sites researchgate.netamericanelements.comnih.gov. The ratio of TOP-Flash to FOP-Flash luciferase activity provides a precise measurement of canonical Wnt-specific transcriptional activity researchgate.netnih.gov.

Studies have demonstrated that this compound effectively inhibits Wnt signaling activity as measured by reporter assays. For instance, this compound has been shown to inhibit Wnt signaling reporter assays with an IC50 of 18.4 µM drugbank.com. This inhibition can be reversed by the addition of Wnt ligand 3a or RSPO2 to the culture medium drugbank.com.

Assay Type Compound IC50 (µM) Cells Reference
Wnt Signaling Reporter Assay This compound 18.4 Not specified (general Wnt signaling) drugbank.com

Cell Growth and Proliferation Inhibition Assays

Cell growth and proliferation inhibition assays are crucial for evaluating the antiproliferative effects of this compound on various cell lines. These assays typically measure cell viability or metabolic activity over time in the presence of the compound. The CellTiter 96 AQueous One Solution cell proliferation assay kit is a common method used for this purpose, measuring absorbance at 490 nm at regular intervals drugbank.com.

This compound has been shown to inhibit cell growth in vitro. Specifically, it inhibits the growth of HEK293 cells and human colorectal cancer LoVo cells drugbank.com. LoVo cells are known to exhibit high Wnt pathway signaling activity and elevated expression of the Wnt pathway co-receptor LGR5 drugbank.com. The Wnt signaling inhibition effects of this compound directly result in cell growth inhibition in these cell lines drugbank.com.

Wnt Ligand Secretion Quantification (e.g., ELISA)

As a porcupine inhibitor, this compound's primary mechanism involves blocking the post-translational palmitoylation and subsequent secretion of Wnt ligands from the endoplasmic reticulum guidetopharmacology.orgcaymanchem.comnih.gov. Quantifying Wnt ligand secretion is therefore a direct measure of this compound's activity. Enzyme-linked immunosorbent assays (ELISA) are a recommended method for assessing Wnt ligand secretion in preclinical models guidetopharmacology.org.

Research findings confirm that this compound treatment inhibits the secretion of Wnt ligands uni-freiburg.denih.gov. This inhibition affects both canonical and non-canonical Wnt pathways uni-freiburg.denih.gov. For example, studies have shown that this compound treatment inhibits the secretion of Wnt ligands and represses Wnt pathways, as evidenced by reduced phosphorylation of c-Jun and nuclear translocation of β-catenin and NFATc3 uni-freiburg.denih.gov. Western blotting can also be employed to detect the inhibition of Wnt ligand secretion, such as Wnt5a from L cells.

Immunoblotting for Downstream Pathway Components (e.g., β-Catenin Stabilization)

Immunoblotting, particularly Western blot analysis, is extensively used to assess the levels and activation status of key downstream components of the Wnt signaling pathway, such as β-catenin. β-catenin stabilization and its nuclear translocation are hallmarks of active canonical Wnt signaling.

Studies on this compound have utilized immunoblotting to demonstrate its impact on Wnt pathway components. This compound treatment has been shown to result in Wnt signaling inhibition, as indicated by a decrease in Axin2 expression drugbank.com. Furthermore, this compound has been observed to repress both canonical and non-canonical Wnt pathways, which is evidenced by reduced phosphorylation of c-Jun and alterations in the nuclear translocation of β-catenin and NFATc3 uni-freiburg.denih.gov. Western blot analysis has been used to determine the expression levels of β-catenin and tubulin-α americanelements.com.

Gene Expression Analysis via RT-qPCR (e.g., Axin2, Wnt3a, Wnt5a, LGR5)

Quantitative real-time polymerase chain reaction (RT-qPCR) is a vital technique for analyzing the mRNA expression levels of Wnt pathway target genes and Wnt ligands. Genes such as Axin2 and LGR5 are commonly used as indicators of active Wnt signaling.

Research has shown that this compound treatment significantly impacts the expression of these genes. For instance, Axin2 mRNA levels have been observed to decrease significantly after this compound treatment in patient-derived xenograft (PDX) tumors, indicating Wnt pathway inhibition drugbank.com. In studies related to heart failure with preserved ejection fraction (HFpEF), Wnt3a and Wnt5a were found to be upregulated, and this compound treatment inhibited their secretion, reversing certain pathological effects uni-freiburg.denih.gov. LGR5 mRNA expression levels are also determined using qRT-PCR to assess its role in various contexts, including acquired drug resistance in neuroblastoma cells.

In Vivo Preclinical Models

In vivo preclinical models are indispensable for evaluating the therapeutic efficacy of this compound in a more complex biological system, mimicking human disease conditions. These models allow for the assessment of tumor growth inhibition, Wnt pathway modulation within tissues, and other physiological effects.

This compound has been tested in various in vivo preclinical models, particularly xenograft and patient-derived xenograft (PDX) models, to assess its anti-tumor activity.

Xenograft Models: this compound liposomes have been tested in LoVo xenograft tumor models established in nude mice drugbank.com. These studies demonstrated that this compound liposomes significantly inhibited tumor growth compared to vehicle control groups drugbank.com.

Patient-Derived Xenograft (PDX) Models: this compound liposomes have also been evaluated in patient-derived gastric tumor xenograft (GA007 PDX) models, which exhibited high LGR5 and β-catenin mRNA levels drugbank.com. Treatment with this compound liposomes resulted in significant tumor growth inhibition in these models drugbank.com. PDX models derived from GA007, CR3056, and GA3055 tumors were found to be responsive to this compound treatment, as indicated by decreased Axin2 mRNA levels.

Mechanistic Insights in Vivo: In vivo studies have revealed that this compound's effects include interference with Wnt signaling, leading to LGR5+ cancer stem cell differentiation and apoptosis drugbank.com. Histological analyses, such as H&E and Alcian blue staining, of tumor tissues harvested from treated mice showed greater tumor cell differentiation and apoptosis, with extensive mucin staining drugbank.com.

Other Disease Models: Beyond cancer, this compound has been investigated in mouse models of heart failure with preserved ejection fraction (HFpEF), including the UNX/DOCA model and the high-fat diet/L-NAME ("two-hit") model nih.gov. In these models, this compound treatment significantly alleviated cardiac hypertrophy and fibrosis by blocking Wnt signaling pathways nih.gov.

Model Type Cell Line/Origin Key Findings Reference
Mouse Xenograft LoVo (colon cancer) Significant tumor growth inhibition by this compound liposomes. drugbank.com
Patient-Derived Xenograft (PDX) GA007 (gastric tumor) Significant tumor growth inhibition; high LGR5 and β-catenin mRNA levels; Wnt signaling inhibition (Axin2 decrease); LGR5+ CSC differentiation and apoptosis. drugbank.com
Patient-Derived Xenograft (PDX) CR3056, GA3055 (tumors with RSPO2 fusion) Responsive to this compound treatment; decreased Axin2 mRNA levels.
Mouse Model UNX/DOCA, High-fat diet/L-NAME (HFpEF) Alleviated cardiac hypertrophy and fibrosis by blocking Wnt signaling. nih.gov

Structural Biology and Biophysical Techniques

Mass Spectrometry in Pathway Analysis

Mass spectrometry (MS) plays a vital role in the comprehensive analysis of protein and metabolite changes within biological systems, offering insights into pathway activation and inhibition by therapeutic agents such as this compound. In the context of Wnt pathway studies, mass spectrometry has been utilized to analyze the target components and downstream effectors of the Wnt signaling cascade following intervention with PORCN inhibitors like this compound or LGK974. Quantitative proteomic analyses, often employing label-free or isobaric tagging (e.g., iTRAQ) methods coupled with liquid chromatography-mass spectrometry (LC-MS), are instrumental in identifying and quantifying changes in protein abundance related to pathway activity. While specific detailed mass spectrometry data for this compound's direct impact on the Wnt pathway proteome is not extensively detailed in public domain searches, the general application involves assessing alterations in Wnt pathway proteins, such as those involved in Wnt ligand secretion, receptor expression, or downstream signaling components like β-catenin and its associated transcriptional machinery. This allows researchers to confirm target engagement and the broader cellular response to Wnt inhibition. Challenges in proteomic data analysis, particularly with limited sample sizes typical of mass spectrometry experiments, necessitate robust statistical methods to accurately identify regulated pathways.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules, providing dynamic insights into the interactions between a small molecule, such as this compound, and its biological target, PORCN. These simulations are crucial for understanding the binding mechanisms, conformational changes, and stability of drug-target complexes at an atomic level. For PORCN inhibitors, MD simulations can illuminate how these compounds dock into the PORCN catalytic site, providing insights into the pharmacologic inhibition of the enzyme. While specific MD simulation data for this compound was not found, studies on other PORCN inhibitors and the human PORCN enzyme itself demonstrate the utility of this methodology. For instance, homology modeling, binding site identification, and molecular docking, followed by MD simulations, have been employed to study the human PORCN enzyme and its interaction with various inhibitors. Such simulations can predict critical features of drug binding, assess the stability of the PORCN-inhibitor complex, and identify potential allosteric sites or conformational changes induced by inhibitor binding that affect Wnt ligand palmitoylation and secretion. This computational approach complements experimental data by offering a mechanistic understanding of how this compound effectively blocks Wnt signaling.

Computational and Bioinformatics Approaches

Computational and bioinformatics approaches are integral to analyzing complex biological datasets generated in this compound studies, enabling the identification of key pathway activations, biomarkers, and genetic determinants of drug sensitivity.

This compound exerts its therapeutic effects by inhibiting the Wnt signaling pathway, and its impact can be assessed through various pathway activation markers and biomarkers. Preclinical and clinical studies have shown that this compound inhibits both canonical and non-canonical Wnt signaling pathways nih.gov. Key indicators of Wnt pathway inhibition by this compound include:

Reduced Wnt Ligand Secretion: As a PORCN inhibitor, this compound directly blocks the acylation and secretion of all Wnt proteins, including WNT3a and WNT5a, which are often upregulated in pathological conditions like heart failure with preserved ejection fraction (HFpEF).

Downregulation of Wnt Target Genes: Inhibition of Wnt signaling by this compound leads to a decrease in the expression of Wnt target genes. For instance, reduced hair follicle Axin2 expression has been used as a measure of Wnt signaling inhibition in clinical trials nih.gov. In patient-derived xenograft (PDX) models, Axin2 mRNA levels significantly decreased after this compound treatment.

Modulation of Downstream Signaling Components: this compound treatment has been shown to reverse the increased phosphorylation of c-Jun and the nuclear translocation of β-catenin and NFATc3, which are key events in the activation of non-canonical and canonical Wnt pathways, respectively.

Biomarkers of Response: The RSPO fusion status is a significant predictive biomarker for this compound response. Phase 1 clinical trial data demonstrated a notable difference in disease control rates (DCR) based on the presence of RSPO fusions in gastrointestinal (GI) tumors.

Table 1: Disease Control Rate (DCR) in this compound Monotherapy for GI Tumors

Patient CohortDisease Control Rate (DCR)
Tumors with RSPO fusions77%
Fusion-negative tumors0%

Other candidate biomarkers include Wnt ligand overexpression (e.g., Wnt3a, Wnt5a) and β-catenin nuclear localization, which can be validated through methods such as multiplex immunohistochemistry in pre-treatment biopsies.

The efficacy of this compound is strongly linked to specific genetic alterations that predispose tumors to Wnt pathway dependency. Preclinical studies and early clinical trial data have identified key genetic dependencies for this compound sensitivity:

RSPO Fusions: Tumors harboring RSPO fusions (e.g., RSPO2, RSPO3) are predicted to be particularly sensitive to this compound nih.gov. In phase 1 clinical trials, patients with GI tumors displaying an RSPO fusion showed a 77% disease control rate with this compound monotherapy, along with durable responses and significant circulating tumor DNA reduction. Patient-derived xenograft (PDX) models with RSPO2 fusion tumors were also responsive to this compound treatment, exhibiting tumor growth inhibition.

RNF43 Inactivating Mutations: Similar to RSPO fusions, RNF43 inactivating mutations lead to Wnt pathway activation and are associated with sensitivity to PORCN inhibitors like this compound nih.gov. Preclinical studies have demonstrated remarkable efficacy of PORCN inhibitors in colorectal cancer, especially those with high Wnt-ligand dependency defined by RNF43 gene mutations and fusions in the RSPO gene family nih.gov.

These genetic alterations highlight the precision medicine approach for this compound, focusing its application on patient populations most likely to respond due to specific Wnt pathway dysregulations.

V. Pharmacology and Formulation Research of Cgx1321

Preclinical Pharmacokinetic Profile

Pharmacokinetic studies in preclinical models are essential for characterizing the absorption, distribution, metabolism, and elimination (ADME) of a new chemical entity. For CGX1321, these studies have been instrumental in guiding its development.

In preclinical investigations, the pharmacokinetic profile of this compound has been characterized. Following oral administration in experimental models, pharmacokinetic analyses have been conducted to measure the concentration of this compound in plasma over time. nih.gov

Distribution studies in xenograft mouse models have also been performed to determine the concentration of this compound in tumor tissues at various time points post-administration. nih.gov These studies are crucial for understanding the extent to which the compound reaches its intended target.

Pharmacokinetic Parameter Finding in Preclinical Models Source
Plasma Concentration Measured at multiple time points in GA007 xenograft mouse models. nih.gov
Tumor Distribution This compound concentrations were measured by LC-MS at multiple times post-dosing in tumors from a GA007 PDX mouse model. nih.gov

Detailed information regarding the specific metabolic pathways and elimination routes of this compound in preclinical species is not extensively detailed in the available literature. Generally, small molecule inhibitors undergo metabolism primarily in the liver by cytochrome P450 (CYP) enzymes, followed by excretion through renal or fecal routes. However, specific metabolites and primary routes of elimination for this compound have not been publicly documented.

The half-life of a drug is a critical pharmacokinetic parameter that influences dosing frequency. While pharmacokinetic studies have been conducted for this compound, the specific half-life values determined in various preclinical species are not explicitly stated in the provided research documents. nih.gov

Formulation Strategies for Enhanced Delivery and Efficacy

The physicochemical properties of this compound present challenges for its formulation and delivery, necessitating innovative strategies to improve its therapeutic efficacy.

A significant challenge in the development of this compound is its very low solubility in water, which is reported to be 0.02 mg/mL. nih.gov For preclinical oral dosing in animal experiments, this compound has been administered as a suspension in vehicles such as a combination of PEG400 and solutol. nih.gov This low aqueous solubility can limit oral absorption and bioavailability, driving the need for advanced formulation approaches.

Formulation Challenge Observation Source
Aqueous Solubility Very low, measured at 0.02 mg/mL. nih.gov
Oral Dosing Formulation (Preclinical) Administered as a suspension in PEG400 and solutal for animal experiments. nih.gov

To overcome the solubility issues and improve the therapeutic index of this compound, liposomal formulations have been developed and evaluated. nih.gov Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, offering a versatile platform for drug delivery.

In preclinical studies using LoVo and GA007 xenograft tumor models, a liposomal formulation of this compound demonstrated superior efficacy compared to the oral suspension. nih.gov Mice treated with this compound liposomes showed significantly greater tumor size reduction. nih.gov Furthermore, the liposomal formulation enhanced the tolerance of this compound in mouse models, as evidenced by the absence of body weight loss that was observed with oral dosing. nih.gov The improved efficacy and better therapeutic index of the liposomal formulation are attributed to stable encapsulation and delayed drug release in tumor tissues. nih.gov

Parameter Oral Formulation Liposomal Formulation Source
Efficacy (Tumor Growth Inhibition) Effective, but less prominent compared to liposomal formulation. Significantly greater tumor size reduction in LoVo and GA007 xenograft models. nih.gov
Tolerance (Mouse Body Weight) Significant weight loss observed. No decrease in body weight 14 days after treatment. nih.gov
Therapeutic Index Lower therapeutic index. Higher efficacy and better therapeutic index. nih.gov

Development and Evaluation of Liposomal Delivery Systems

Stability and Drug Release Kinetics in Research Formulations

The poor water solubility of this compound, measured at 0.02 mg/mL at a pH of 7.4, necessitates the development of advanced formulations for in vivo administration, particularly for intravenous injection. nih.gov To address this, researchers have developed liposomal formulations to encapsulate the drug. nih.govnih.gov These liposomes are designed to be approximately 100 nm in diameter. nih.gov

The stability of these this compound-loaded liposomes has been evaluated through in vitro drug release studies. When placed in a solution containing 10% serum to mimic physiological conditions, the liposomal formulation demonstrated significant stability. nih.gov After 24 hours, approximately 50% of the encapsulated this compound remained within the liposomes, indicating a delayed drug release profile. nih.gov This characteristic is crucial for ensuring that the drug is released preferentially within tumor tissues rather than prematurely in systemic circulation. nih.govnih.gov

In Vitro Stability of Liposomal this compound Formulation
Time Point (Hours)Drug Remaining in Liposome (B1194612) (%)Experimental Condition
24~50%In vitro, in the presence of 10% serum in PBS (pH 7.4)
Targeted Delivery to Tumor Tissues in Preclinical Models

A primary goal of formulating this compound into liposomes is to achieve preferential drug delivery to solid tumor tissues while minimizing exposure to healthy organs. nih.gov This targeted approach aims to enhance the therapeutic index by concentrating the drug at the site of action and reducing potential side effects associated with inhibiting Wnt pathways in normal tissues, such as the intestine. nih.gov

The development of liposome-encapsulated this compound is a strategy designed to improve its aqueous dispersibility and specifically target tumor tissues. Studies have shown that this formulation strategy is intended to ensure minimal drug release during circulation, leading to more focused effects once the liposomes reach the tumor microenvironment. nih.gov In preclinical models, this approach has been shown to interfere with aberrant Wnt signaling specifically within the tumor, focusing the pharmacological effects on cancer stem cells (CSCs) that are positive for LGR5, a Wnt co-receptor. nih.gov

Impact on Preclinical Efficacy and Biodistribution

Formulation strategies have a significant impact on the preclinical efficacy and biodistribution of this compound. Comparisons between an oral formulation and a liposomal formulation in patient-derived xenograft (PDX) and colon cancer cell line (LoVo) xenograft mouse models have demonstrated the superiority of the liposomal delivery system. nih.gov

In a GA007 PDX mouse model, treatment with liposomal this compound over 16 days resulted in a statistically significant reduction in tumor volume compared to the control group. researchgate.net Similarly, in the LoVo xenograft model, the liposomal formulation led to a significantly greater reduction in tumor size compared to the oral formulation. nih.gov

The enhanced efficacy of the liposomal formulation is linked to its impact on the Wnt signaling pathway within the tumor. Following treatment with both oral and liposomal this compound, the expression of Axin2, a well-known Wnt pathway biomarker, was significantly decreased in tumor tissues. nih.govresearchgate.net Furthermore, histological analysis of tumors from treated mice showed extensive mucinous differentiation, indicating that this compound promotes the differentiation of LGR5+ cancer stem cells. nih.govresearchgate.net

Beyond efficacy, the liposomal formulation also improved the tolerability of this compound in mouse models. nih.gov Mice treated with the oral formulation showed significant weight loss, a potential side effect of systemic Wnt inhibition. nih.gov In contrast, mice treated with this compound liposomes showed no decrease in body weight after 14 days of treatment, suggesting that the targeted delivery reduced systemic toxicity. nih.gov Pharmacokinetic studies confirmed that the liposomal formulation alters the drug's profile in plasma compared to the oral formulation. nih.gov

Preclinical Efficacy of this compound Formulations in Xenograft Models
Preclinical ModelFormulationKey Efficacy FindingsBiomarker ChangesTolerability Notes
LoVo XenograftLiposomal vs. OralSignificantly greater tumor size reduction with liposome treatment. nih.govPromoted differentiation of LGR5+ cancer stem cells (Alcian blue staining). nih.govNo body weight decrease with liposomes; significant weight loss with oral dosing. nih.gov
GA007 PDXLiposomalSignificant reduction in tumor volume after 16 days. researchgate.netSignificant decrease in Axin2 mRNA levels. nih.govresearchgate.netNot specified.
GA007, CR3056, GA3055 PDXOralTumor growth was responsive to treatment. researchgate.netDecreased Axin2 mRNA levels in responsive tumors. researchgate.netNot specified.
GA108 PDXOralTumor growth was not responsive to treatment. researchgate.netNot specified.Not specified.

Vi. Future Directions and Research Gaps for Cgx1321

Exploration of Novel Therapeutic Combinations in Preclinical Settings

The rationale for combining CGX1321 with other anticancer agents is strong, aiming to enhance efficacy, overcome resistance, and broaden its therapeutic application. Preclinical research is actively exploring synergy with both immunotherapies and other targeted agents.

Activation of the Wnt signaling pathway has been linked to an immunosuppressive tumor microenvironment, often leading to resistance to immunotherapy. biorxiv.orgtrialscreen.org By inhibiting Wnt ligand secretion, this compound can modulate this environment, potentially making tumors more susceptible to immune checkpoint inhibitors. nih.gov

Preclinical studies have investigated the combination of this compound with anti-PD-1 therapy in various cancer models, including ovarian and gastrointestinal tumors. nih.gov In murine models of ovarian cancer, this combination has been shown to reduce tumor burden and increase the infiltration of cytotoxic CD8+ T cells into the tumor. nih.gov While the combination did not always produce a greater effect than this compound monotherapy in some ovarian cancer models, the strong biological rationale supports continued investigation. nih.gov The inhibition of the Wnt pathway is thought to overcome immune evasion mechanisms, thereby sensitizing tumors to the effects of checkpoint inhibitors. nih.gov

Preclinical ModelCombination TherapyKey Findings
Ovarian Cancer (ID8p53−/−, MISIIR-Tag)This compound + Anti-PD-1Reduced tumor burden and increased infiltration of CD8+ T cells. nih.gov

Future preclinical research will likely focus on combining this compound with other targeted therapies to tackle specific cancer subtypes. A notable area of interest is in BRAFV600E-mutated colorectal cancer (CRC). A phase 1b clinical trial (NCT02675946) is currently evaluating this compound in combination with encorafenib, a BRAF inhibitor, and cetuximab, an EGFR inhibitor, for patients with this specific CRC subtype. trialscreen.orgclinicaltrials.gov This three-drug combination targets multiple oncogenic signaling pathways simultaneously, a strategy designed to prevent the development of resistance. Preclinical studies underpinning such combinations are crucial to determine optimal scheduling and to identify potential mechanisms of synergy or antagonism.

Investigation of this compound Beyond Current Primary Research Areas

While the primary focus of this compound research has been oncology, compelling preclinical evidence suggests its therapeutic potential in non-oncological diseases, particularly in cardiovascular medicine. The Wnt signaling pathway is known to be involved in pathological processes like tissue fibrosis and hypertrophy. cancer.gov

Preclinical studies have demonstrated that this compound can alleviate heart failure with preserved ejection fraction (HFpEF) in mouse models. cancer.gov In two different experimental models of HFpEF, treatment with this compound significantly attenuated cardiac hypertrophy and fibrosis, leading to improved cardiac diastolic function and better exercise performance. cancer.gov The therapeutic effect is attributed to the inhibition of both canonical and non-canonical Wnt signaling pathways. onclive.com Similarly, in a mouse model of cardiac hypertrophy induced by transverse aortic constriction, this compound improved cardiac function and reduced cardiomyocyte hypertrophy and fibrosis. onclive.com These findings open a significant new avenue for the clinical development of this compound in cardiovascular diseases.

Disease ModelKey Preclinical Findings with this compoundMechanism of Action
Heart Failure with Preserved Ejection Fraction (HFpEF)Alleviated cardiac hypertrophy and fibrosis; improved diastolic function and exercise performance. cancer.govInhibition of both canonical and non-canonical Wnt signaling pathways.
Cardiac Hypertrophy (TAC model)Improved cardiac function; reduced cardiomyocyte hypertrophy, apoptosis, and fibrosis. onclive.comInhibition of nuclear translocation of β-catenin and NFATc3. onclive.com

Elucidation of Resistance Mechanisms in Preclinical Models

A critical research gap is the understanding of mechanisms that lead to resistance to this compound. Even in tumors with genetic markers predicting sensitivity, preexisting or acquired resistance can limit therapeutic efficacy. researchgate.net Preclinical studies have begun to shed light on these mechanisms.

One major mechanism of drug resistance identified in preclinical models of RNF43-mutant/RSPO-fusion cancers is the presence of concurrent mutations in the tumor suppressor gene FBXW7. researchgate.netresearchgate.net FBXW7 is a component of an E3 ubiquitin ligase complex that targets several oncoproteins, including Cyclin E and MYC, for degradation. researchgate.netdrugbank.com Inactivation of FBXW7 leads to the stabilization of these oncoproteins, which allows the cancer cells to maintain an active cell cycle independent of Wnt signaling. researchgate.net This bypass mechanism means that even when this compound effectively shuts down Wnt ligand secretion, the tumor cells can continue to proliferate, rendering the drug ineffective. researchgate.netdrugbank.com Further research is needed to identify other potential resistance pathways and to develop strategies to overcome them, such as co-targeting the pathways activated by FBXW7 loss.

Development of Predictive Biomarkers for Response in Research Models

The successful clinical development of targeted therapies like this compound relies heavily on the identification of predictive biomarkers to select patients most likely to respond. Preclinical research has been instrumental in identifying key genetic alterations that confer sensitivity to PORCN inhibition.

The most well-established predictive biomarkers for response to this compound are R-spondin (RSPO) gene fusions (e.g., RSPO2, RSPO3) and inactivating mutations in the RNF43 gene. trialscreen.orgresearchgate.net Both types of alterations lead to a state of Wnt ligand dependency in tumors. researchgate.net Preclinical studies using patient-derived xenograft (PDX) models of colorectal and gastric cancers with RSPO2 fusions showed remarkable sensitivity to this compound, with treatment leading to significant tumor growth inhibition. These preclinical findings strongly suggest that RSPO fusions and RNF43 mutations can serve as effective biomarkers to guide the use of this compound. biorxiv.org Future research will focus on validating these biomarkers in larger patient cohorts and exploring additional markers to refine patient selection further.

Advanced Structural and Mechanistic Studies on PORCN-CGX1321 Interactions

A deeper understanding of the molecular interactions between this compound and its target, PORCN, is essential for the development of next-generation inhibitors and for understanding the nuances of its mechanism of action. This compound is a small-molecule inhibitor that specifically targets and binds to PORCN, a membrane-bound O-acyltransferase located in the endoplasmic reticulum. cancer.gov This binding event blocks the enzyme's catalytic activity, which is the palmitoylation of Wnt ligands—a crucial step for their secretion and subsequent activation of Wnt signaling pathways. cancer.gov

While the precise crystal structure of this compound in complex with PORCN is not publicly available, molecular modeling and structural studies of PORCN with other inhibitors like LGK-974 provide valuable insights. researchgate.net These studies reveal that inhibitors dock within the catalytic site of PORCN, occupying the binding pocket for palmitoleoyl-CoA, one of the substrates for the acylation reaction. researchgate.net This prevents the transfer of the fatty acid to Wnt proteins. researchgate.net Future advanced structural studies, such as cryo-electron microscopy, could provide a high-resolution view of the this compound-PORCN complex. Such studies would illuminate the specific amino acid residues involved in the binding, explain the high selectivity of the compound, and guide the rational design of new PORCN inhibitors with improved properties.

Optimization of Formulation and Delivery for Broader Research Applications

The advancement of this compound from preclinical studies to clinical trials has underscored the critical role of its formulation and delivery in determining its therapeutic potential and research applicability. While initially developed as an orally bioavailable small-molecule inhibitor of Porcupine (PORCN), research has highlighted challenges that necessitate the optimization of its delivery systems to broaden its use in diverse research applications nih.govresearchgate.net.

A primary challenge associated with systemic administration of Wnt pathway inhibitors like this compound is the potential for adverse effects on normal tissues where Wnt signaling is crucial for homeostasis, such as in the intestine and skin nih.govresearchgate.net. This has prompted the development of advanced drug delivery systems to enhance the therapeutic index of this compound.

One of the most significant advancements in this area is the development of a liposome-encapsulated formulation of this compound. This strategy aims to improve the aqueous dispersibility of the compound and facilitate preferential drug delivery to solid tumor tissues, thereby minimizing exposure to healthy organs and reducing systemic toxicity nih.govresearchgate.net. Preclinical studies have demonstrated that liposomal this compound can be stably encapsulated with minimal drug release during circulation, leading to more targeted delivery nih.govresearchgate.net. In research models, this liposomal formulation has shown superior efficacy compared to oral formulations, as evidenced by greater tumor necrosis and mucinous differentiation in treated tumors . Furthermore, mice treated with this compound liposomes did not exhibit the significant weight loss observed in those receiving the oral formulation, indicating improved tolerance nih.gov.

The optimization of this compound delivery is pivotal for expanding its research applications beyond its current focus. For instance, enhanced tumor-specific targeting could allow for the investigation of this compound in a wider array of Wnt-driven cancers, potentially including those that were previously difficult to treat due to toxicity concerns. Moreover, refined delivery systems could enable more precise studies into the role of Wnt signaling in cancer stem cells (CSCs). Research has already shown that liposomal this compound can induce apoptosis in LGR5+ CSCs, suggesting that targeted delivery can effectively disrupt the cancer stem cell niche nih.gov.

Beyond oncology, improved formulations could facilitate the exploration of this compound in other pathological conditions where Wnt signaling is implicated. Preclinical research has already indicated the potential of this compound in non-oncology areas, such as cardiovascular disease. Specifically, it has shown therapeutic effects in mouse models of heart failure with preserved ejection fraction (HFpEF) by alleviating cardiac hypertrophy and fibrosis nih.gov. Optimized delivery systems could enhance the safety and efficacy of this compound in these contexts, paving the way for broader research into its cardioprotective effects.

Future research should continue to focus on the development of novel formulation strategies. This could include exploring other nanocarriers, stimuli-responsive delivery systems that release the drug in response to the tumor microenvironment, and combination therapies where the delivery system co-encapsulates this compound with other therapeutic agents. Such advancements will be instrumental in fully realizing the therapeutic and research potential of this promising PORCN inhibitor.

Q & A

Q. What is the primary mechanism of action of CGX1321 in inhibiting the Wnt signaling pathway, and how should this guide experimental design in preclinical studies?

this compound targets porcupine (PORCN), an enzyme essential for Wnt ligand palmitoylation and secretion. By blocking this process, it inhibits both canonical (β-catenin-dependent) and non-canonical Wnt pathways. Preclinical models should prioritize assays measuring Wnt ligand secretion (e.g., ELISA), downstream β-catenin stabilization (immunoblotting), and functional readouts like tumor growth inhibition in Wnt-driven xenografts. Dose-response studies must validate IC50 values (1 nM for Wnt secretion inhibition) and selectivity over related enzymes (e.g., hedgehog acyltransferase) .

Q. What in vitro and in vivo models are most suitable for evaluating this compound’s efficacy in Wnt-dependent cancers?

  • In vitro : Use Wnt-secreting cell lines (e.g., RSPO-fusion colorectal cancer models) to assess ligand secretion via Western blot or TOPFlash luciferase assays for β-catenin activity.
  • In vivo : Patient-derived xenografts (PDXs) with RSPO fusions or APC mutations mimic human tumor microenvironments. Dose optimization should compare 1 mg/kg (subtherapeutic) vs. 2 mg/kg (effective) in reducing tumor volume .

Q. How does this compound modulate the tumor immune microenvironment, and what techniques are critical for analyzing these effects?

this compound increases dendritic cell infiltration and reduces immunosuppressive macrophages in ovarian cancer models. Use flow cytometry for immune cell profiling (CD11c+ dendritic cells, F4/80+ macrophages) and spatial transcriptomics to map immune cell localization post-treatment. Correlate findings with tumor regression and survival metrics .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between this compound’s in vitro potency and variable in vivo efficacy across tumor models?

  • Hypothesis testing : Compare Wnt ligand dependency using RNA-seq to identify tumors with high Wnt/β-catenin activity.
  • Model selection : Prioritize syngeneic models (e.g., EOC models) with intact immune systems to evaluate combinatorial effects with immunotherapies.
  • Pharmacodynamic markers : Measure Wnt3a/5a levels in serum and tumor tissue to confirm target engagement .

Q. How should researchers design phase 1b clinical trials to evaluate this compound in combination with immune checkpoint inhibitors (e.g., pembrolizumab)?

  • Cohort stratification : Enrich for patients with RSPO fusions (via RNA-seq or FISH) and monitor PD-L1 status.
  • Endpoint selection : Track disease control rate (DCR), immune-related response criteria (irRC), and correlate with Wnt ligand suppression.
  • Safety monitoring : Prioritize early detection of liver enzyme abnormalities (common AE) and manage dose-limiting toxicities .

Q. What biomarkers are most predictive of this compound response, and how can they be validated in translational studies?

  • Candidate biomarkers : RSPO fusion status, Wnt ligand overexpression (Wnt3a, Wnt5a), and β-catenin nuclear localization.
  • Validation methods : Retrospective analysis of phase 1 trial data (NCT02675946) showing 77% DCR in RSPO-fusion GI tumors vs. 0% in fusion-negative cases. Use multiplex IHC to quantify β-catenin in pre-treatment biopsies .

Q. How can researchers address this compound’s limited efficacy in tumors with Wnt-independent β-catenin activation (e.g., CTNNB1 mutations)?

  • Combinatorial approaches : Pair this compound with tankyrase inhibitors (e.g., XAV939) to destabilize β-catenin in mutation-driven models.
  • Resistance mechanisms : Profile tumors post-relapse for alternative Wnt activation pathways (e.g., YAP/TAZ signaling) using RNA-seq .

Methodological Considerations

Q. What statistical methods are optimal for analyzing dose-dependent effects of this compound in preclinical studies?

  • Use mixed-effects models to compare tumor growth curves across dose groups.
  • Apply Benjamini-Hochberg correction for multiple comparisons in immune cell profiling data .

Q. How can researchers ensure reproducibility of this compound’s effects across different laboratories?

  • Standardize Wnt ligand quantification assays (e.g., commercial ELISA kits).
  • Share PDX models via repositories like the Jackson Laboratory.
  • Publish detailed protocols for dosing regimens (e.g., oral gavage at 2 mg/kg daily) .

Data Synthesis Table

Key Finding Model System Methodology Reference
This compound reduces tumor volume by 60% at 2 mg/kgColorectal PDX (RSPO fusion)Caliper measurements, histopathology
Increased dendritic cell infiltration post-CGX1321Ovarian syngeneic modelFlow cytometry (CD11c+), CyTOF
83% DCR with this compound + pembrolizumabPhase 1b GI cancer trialRECIST criteria, RNA-seq for RSPO status

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.